N-(Hydroxymethyl)oxirane-2-carboxamide

Catalog No.
S14630235
CAS No.
10133-53-6
M.F
C4H7NO3
M. Wt
117.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Hydroxymethyl)oxirane-2-carboxamide

CAS Number

10133-53-6

Product Name

N-(Hydroxymethyl)oxirane-2-carboxamide

IUPAC Name

N-(hydroxymethyl)oxirane-2-carboxamide

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

InChI

InChI=1S/C4H7NO3/c6-2-5-4(7)3-1-8-3/h3,6H,1-2H2,(H,5,7)

InChI Key

YQJPOLDDGABQSE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(=O)NCO

N-(Hydroxymethyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C4_4H7_7NO3_3. It features an oxirane (epoxide) ring, a carboxamide group, and a hydroxymethyl substituent. This compound is notable for its structural characteristics, which contribute to its unique reactivity and biological activity. The presence of the oxirane ring makes it a member of the epoxide family, which are known for their ability to undergo various chemical transformations due to the strain in the three-membered ring.

  • Ring Opening Reactions: The oxirane ring can be opened under nucleophilic conditions, leading to the formation of β-amino-α-hydroxide-carboxamides. This reaction typically occurs when the compound is treated with primary amines .
  • Oxidation and Reduction: The hydroxymethyl group can undergo oxidation reactions, while reduction processes may also be applicable depending on the conditions.
  • Aminolysis: The compound can react with primary amines through aminolysis, resulting in regioselective products .

N-(Hydroxymethyl)oxirane-2-carboxamide exhibits a range of biological activities. Compounds with similar structures have been associated with antifungal properties and other biological effects. For instance, derivatives of oxirane-2-carboxamides have been studied for their potential as antifungal agents and inhibitors of specific enzymes like cysteine peptidases . The biological significance of N-(hydroxymethyl)oxirane-2-carboxamide suggests its potential use in pharmaceuticals or agricultural applications.

N-(Hydroxymethyl)oxirane-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new drugs, particularly antifungals or enzyme inhibitors.
  • Agriculture: Its growth-regulating properties have been tested on plants, suggesting potential use as a biopesticide or growth enhancer .
  • Chemical Industry: As a versatile intermediate, it may find applications in synthesizing other complex organic compounds.

Studies on N-(hydroxymethyl)oxirane-2-carboxamide focus on its interactions with biological systems, particularly regarding its reactivity with amines and other nucleophiles. The regioselectivity observed during aminolysis indicates specific pathways that could be exploited for targeted drug design or agricultural applications . Additionally, understanding its interactions at the molecular level could provide insights into optimizing its efficacy in various applications.

N-(Hydroxymethyl)oxirane-2-carboxamide shares structural features with several other compounds that also contain oxirane or carboxamide functionalities. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(Hydroxymethyl)oxirane-2-carboxamideOxirane ring, hydroxymethyl groupAntifungal potentialSpecific regioselectivity in reactions
Oxirane-2-carboxylic acidCarboxylic acid functionalityAntibacterial propertiesLacks hydroxymethyl substituent
N-acetylglycineAmide groupAnti-inflammatory effectsNo oxirane structure
N-hydroxymethyl-acrylamideAcrylamide structurePolymerization potentialDifferent reactivity profile

The unique combination of an oxirane ring and a hydroxymethyl group in N-(hydroxymethyl)oxirane-2-carboxamide contributes to its distinct reactivity and biological properties compared to similar compounds.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.042593085 g/mol

Monoisotopic Mass

117.042593085 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

Explore Compound Types